![molecular formula C11H12N2O B561383 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol CAS No. 110177-81-6](/img/structure/B561383.png)
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol, also known as DTDM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTDM is a heterocyclic compound that contains a nitrogen atom and is structurally similar to the neurotransmitter dopamine.
Mechanism of Action
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol acts as a dopamine receptor agonist, specifically targeting the D2 receptor. This activation of the receptor leads to an increase in dopamine signaling in the brain. This increase in dopamine signaling has been shown to have a variety of effects on behavior and physiology, including changes in locomotor activity, reward processing, and cognitive function.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can increase dopamine release in brain tissue, and can also increase the activity of dopamine neurons. In vivo studies have shown that this compound can increase locomotor activity in rodents, and can also increase the rewarding effects of drugs of abuse. Additionally, this compound has been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has several advantages for use in lab experiments. It is a highly specific dopamine receptor agonist, allowing for precise manipulation of dopamine signaling. Additionally, this compound has a long half-life, allowing for sustained dopamine receptor activation. However, this compound also has some limitations. It is relatively expensive compared to other dopamine receptor agonists, and its use can be limited by its low solubility in water.
Future Directions
There are several future directions for research on 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol. One area of research is the potential therapeutic applications of this compound for neurological disorders, including Parkinson's disease and schizophrenia. Additionally, this compound could be used as a tool to study the role of dopamine signaling in a variety of physiological and behavioral processes. Finally, there is potential for the development of new this compound analogs with improved pharmacokinetic properties and increased specificity for dopamine receptors.
Synthesis Methods
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol can be synthesized through a multistep process that involves the reaction of 2,4,6,8-tetraen-1-ol with cyanamide, followed by cyclization with ammonium acetate. The resulting product can be further purified through recrystallization.
Scientific Research Applications
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to interact with dopamine receptors, specifically the D2 receptor, and has been used as a tool to study dopamine receptor function. Additionally, this compound has been studied for its potential as a therapeutic agent for a variety of neurological disorders, including Parkinson's disease and schizophrenia.
properties
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-7-10-12-9-5-1-3-8-4-2-6-13(10)11(8)9/h1,3,5,14H,2,4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWICPXTAJTKMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)N=C(N3C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(14'Z,20'Z)-spiro[1,3-dioxolane-2,23'-pentacyclo[10.10.1.02,11.04,9.015,20]tricosa-2(11),4,6,8,14,16,18,20-octaene]](/img/structure/B561301.png)
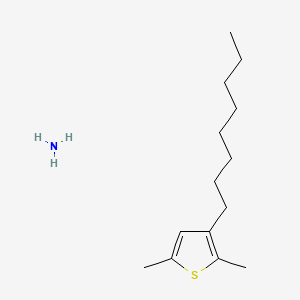
![[(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B561303.png)
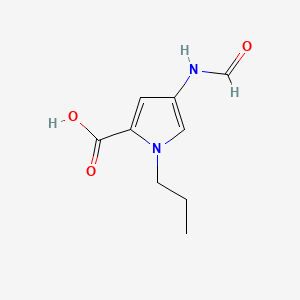
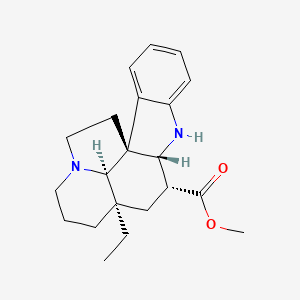
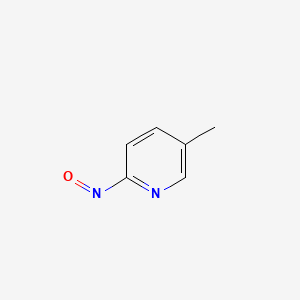
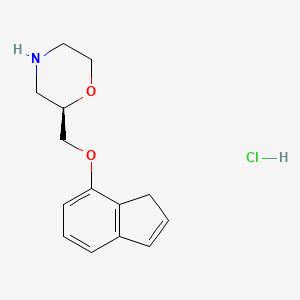

![1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B561316.png)


![2-(4-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B561319.png)
